molecular formula C21H15NO B12808999 Phenyl(3-phenyl-1H-indol-2-yl)methanone CAS No. 36004-54-3

Phenyl(3-phenyl-1H-indol-2-yl)methanone

Cat. No.: B12808999
CAS No.: 36004-54-3
M. Wt: 297.3 g/mol
InChI Key: DTNZSJNPKURNQP-UHFFFAOYSA-N
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Description

Phenyl(3-phenyl-1H-indol-2-yl)methanone is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a phenyl group attached to the indole nucleus, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(3-phenyl-1H-indol-2-yl)methanone can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of indole with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically takes place in a solvent like dichloromethane at low temperatures to prevent side reactions .

Another method involves the Fischer indole synthesis, where a phenylhydrazone is cyclized in the presence of an acid catalyst such as boron trifluoride etherate. This method is particularly useful for synthesizing indole derivatives with various substituents .

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Phenyl(3-phenyl-1H-indol-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Phenyl(3-phenyl-1H-indol-2-yl)methanone involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. Additionally, its ability to intercalate with DNA makes it a potential anticancer agent by disrupting DNA replication and transcription .

Comparison with Similar Compounds

Phenyl(3-phenyl-1H-indol-2-yl)methanone can be compared with other indole derivatives such as:

    Indomethacin: A well-known anti-inflammatory drug with a similar indole structure.

    Tryptophan: An essential amino acid with an indole nucleus, important for protein synthesis.

    Indole-3-acetic acid: A plant hormone involved in growth and development.

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

CAS No.

36004-54-3

Molecular Formula

C21H15NO

Molecular Weight

297.3 g/mol

IUPAC Name

phenyl-(3-phenyl-1H-indol-2-yl)methanone

InChI

InChI=1S/C21H15NO/c23-21(16-11-5-2-6-12-16)20-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)22-20/h1-14,22H

InChI Key

DTNZSJNPKURNQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)C4=CC=CC=C4

Origin of Product

United States

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